N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxovinyl)phenyl)methanesulphonamide
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Overview
Description
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a hydroxy group, and a methanesulfonamide group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE typically involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 4-(2-morpholinoethoxy)aniline to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with methanesulfonyl chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE undergoes a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE can be compared to other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Morpholine-containing compounds: These compounds are commonly found in pharmaceuticals and biologically active molecules due to their ability to interact with various biological targets.
The uniqueness of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxovinyl)phenyl)methanesulphonamide, also referred to by its CAS number 94094-53-8, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
Property | Value |
---|---|
Molecular Formula | C22H26N2O6S |
Molecular Weight | 446.517 g/mol |
LogP | 3.4625 |
Topological Polar Surface Area (PSA) | 113.55 Ų |
Rotatable Bonds | 9 |
The structure features a morpholine moiety, which is known for enhancing solubility and bioavailability in drug design.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, reducing oxidative stress in cells.
- Anti-inflammatory Effects : In vitro studies indicate that the compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the modulation of Bcl-2 family proteins. A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent efficacy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Research has documented its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Study 1: Anticancer Efficacy in MCF-7 Cells
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
100 | 15 |
This study concluded that the compound significantly inhibits cell growth in a dose-dependent manner.
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of the compound against various bacterial strains. The results were as follows:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound possesses notable antibacterial activity.
Properties
CAS No. |
94094-53-8 |
---|---|
Molecular Formula |
C22H26N2O6S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H26N2O6S/c1-31(27,28)23-18-5-9-22(26)20(16-18)21(25)8-4-17-2-6-19(7-3-17)30-15-12-24-10-13-29-14-11-24/h2-9,16,23,26H,10-15H2,1H3/b8-4+ |
InChI Key |
PEAPXDSTUDYYML-XBXARRHUSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3 |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3 |
Origin of Product |
United States |
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